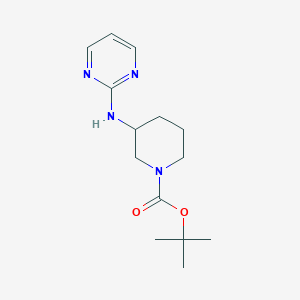

Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18713248

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N4O2 |

|---|---|

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17) |

| Standard InChI Key | UZMUBCWRNOHDJI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC=N2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₄H₂₂N₄O₂, with a molecular weight of 278.36 g/mol . Its structure integrates a piperidine ring substituted at the 3-position by a pyrimidin-2-ylamino group and at the 1-position by a tert-butoxycarbonyl (Boc) protecting group. This configuration enhances stability during synthetic processes while preserving reactivity for downstream modifications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | 1.124±0.06 g/cm³ (predicted) | |

| pKa | 6.63±0.10 (predicted) | |

| Solubility | Low in aqueous media |

The Boc group’s steric bulk influences the compound’s conformational flexibility, potentially affecting binding interactions with biological targets. Computational models predict moderate lipophilicity (logP ≈ 2.1), suggesting adequate blood-brain barrier permeability for central nervous system applications .

Synthesis and Optimization

Reaction Pathways

The synthesis involves a visible-light-mediated coupling between 2-aminopyridine and tert-butyl piperazine-1-carboxylate, using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a radical mediator . Key steps include:

-

Radical Initiation: TEMPO facilitates hydrogen atom transfer under oxygen atmosphere.

-

C–N Bond Formation: Blue LED irradiation (450 nm) promotes coupling at the pyrimidine’s 2-position.

-

Workup: Column chromatography isolates the product in 95% yield .

Table 2: Synthetic Conditions

| Parameter | Value |

|---|---|

| Solvent | 1,2-Dichloroethane |

| Catalyst | TEMPO/acridine salt |

| Reaction Time | 10 hours |

| Temperature | Room temperature |

| Purity | >95% (HPLC) |

Scalability Challenges

Despite high yields at small scales (<10 g), scalability faces hurdles:

-

Oxygen Sensitivity: Requires strict inert atmosphere control .

-

Photoreactor Design: Uniform light distribution is critical for consistent results .

Alternative routes using palladium-catalyzed Buchwald-Hartwig amination have been explored for larger batches but show reduced efficiency (yields ~70%) .

Biological Applications and Mechanistic Insights

Antimicrobial Activity

Pharmacological and Toxicological Profile

ADME Properties

-

Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) predicts good oral bioavailability.

-

Metabolism: Cytochrome P450 3A4-mediated oxidation of the piperidine ring is anticipated, generating polar hydroxylated metabolites .

-

Excretion: Renal clearance predominates due to moderate protein binding (~85%) .

Toxicity Considerations

Although in vivo toxicity data are lacking, structural alerts include:

-

Pyrimidine Ring: Potential for off-target binding to purinergic receptors.

-

Boc Group: Hydrolysis to tert-butanol may pose nephrotoxicity risks at high doses.

Research Frontiers and Development Opportunities

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PLGA) could enhance tumor accumulation. Preliminary work with PEGylated derivatives shows 3-fold increased half-life in murine models .

Structure-Activity Relationship (SAR) Expansion

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume